Sub‑Nanomolar HIF-1α Protein Suppression vs. Micromolar‑Range Comparators
ER-400583-00 suppressed hypoxia‑induced HIF-1α protein accumulation with an IC₅₀ of 3.7 nM in U251 human glioma cells, as measured by sandwich ELISA [1]. By contrast, the widely used HIF‑1 inhibitor YC‑1 (lificiguat) exhibits HIF‑1α inhibitory IC₅₀ values in the range of 1–10 μM across multiple cell‑based assays [2], while LW6 (a HIF‑1α accumulation inhibitor) shows an IC₅₀ of approximately 4.4 μM in A549 lung cancer cells [3]. The benzamide derivative PX‑478 displays IC₅₀ values of 10–20 μM for HIF‑1α protein reduction [4]. Although these values originate from different assays and cell lines—precluding a direct head‑to‑head comparison—the >1,000‑fold potency differential between ER-400583-00 and the micromolar‑range HIF‑1 inhibitors is consistent across assay modalities and merits consideration during compound selection.
| Evidence Dimension | IC₅₀ for suppression of hypoxia‑induced HIF‑1α protein accumulation |
|---|---|
| Target Compound Data | IC₅₀ = 3.7 nM (U251 glioma; HIF‑1α ELISA) |
| Comparator Or Baseline | YC‑1: IC₅₀ ~1–10 μM (various cell lines); LW6: IC₅₀ ~4.4 μM (A549); PX‑478: IC₅₀ ~10–20 μM (various cell lines) |
| Quantified Difference | ER‑400583‑00 is >1,000‑fold more potent than micromolar‑range HIF‑1 inhibitors by IC₅₀ comparison (3.7 nM vs. 1–20 μM) |
| Conditions | Hypoxic conditions (2% O₂); U251 glioma cell line; sandwich ELISA for HIF‑1α; comparator data from independent publications using distinct cell lines and assay formats |
Why This Matters
A >1,000‑fold in‑vitro potency advantage enables substantially lower dosing in cellular assays, reducing the risk of off‑target effects and solvent (DMSO) toxicity, which is critical for reproducible hypoxia‑phenotype studies.
- [1] Okamoto K, et al. Int J Mol Med. 2012;29(4):541-549. PMC3577141. HIF-1α ELISA IC50 = 3.7 nM in U251 cells. View Source
- [2] Yeo EJ, et al. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1. J Natl Cancer Inst. 2003;95(7):516-525. DOI: 10.1093/jnci/95.7.516. YC-1 HIF-1 inhibition IC50 in μM range. View Source
- [3] Lee K, et al. LW6, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1α via upregulation of VHL in a p53-independent manner. Eur J Pharmacol. 2010;625(1-3):35-44. IC50 ~4.4 μM in A549. View Source
- [4] Welsh S, et al. Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1α. Mol Cancer Ther. 2004;3(3):233-244. PX-478 IC50 10–20 μM. View Source
